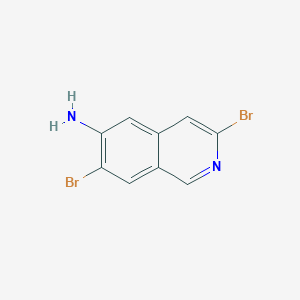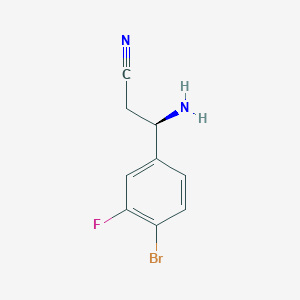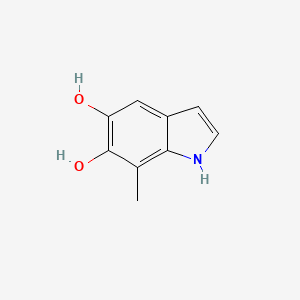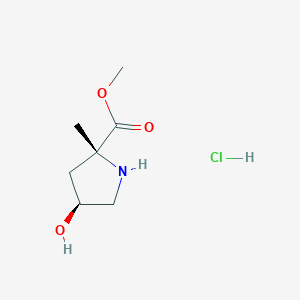
2-(3-Methoxycyclobutylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxycyclobutylidene)acetonitrile is an organic compound characterized by the presence of a methoxy group attached to a cyclobutylidene ring, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetonitrile typically involves the reaction of 3-methoxycyclobutanone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methoxycyclobutanone, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Methoxycyclobutylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxycyclobutanone derivatives.
Reduction: Formation of 2-(3-methoxycyclobutylidene)ethylamine.
Substitution: Formation of various substituted cyclobutylidene derivatives.
科学研究应用
2-(3-Methoxycyclobutylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile, facilitating various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3-Methoxyphenyl)acetonitrile: Similar structure but with a phenyl ring instead of a cyclobutylidene ring.
3-Methoxycyclobutanone: Lacks the nitrile group but shares the cyclobutylidene and methoxy functionalities.
Uniqueness
2-(3-Methoxycyclobutylidene)acetonitrile is unique due to the combination of a cyclobutylidene ring with a methoxy and nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
2-(3-methoxycyclobutylidene)acetonitrile |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-6(5-7)2-3-8/h2,7H,4-5H2,1H3 |
InChI 键 |
QYAKXZMTPAKSID-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(=CC#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



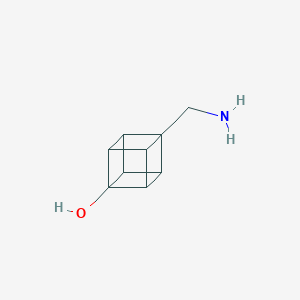

![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)
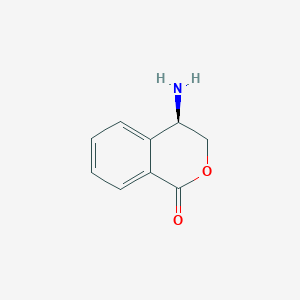
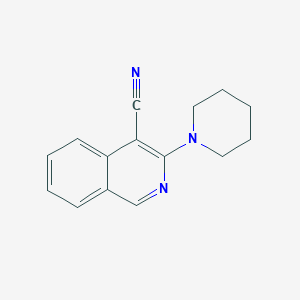
![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)
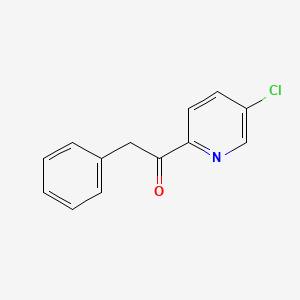
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
